BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic and Synthetic Profile of 4-(4-
Aminophenoxy)-N-methylpicolinamide: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

4-(4-Aminophenoxy)pyridine-2-
Compound Name:
carboxamide

Cat. No. B1290018

Disclaimer: This technical guide provides spectroscopic and synthetic data for 4-(4-
Aminophenoxy)-N-methylpicolinamide (CAS: 284462-37-9), a methylated analogue of the
requested compound, 4-(4-aminophenoxy)pyridine-2-carboxamide. At the time of writing,
detailed, publicly available spectroscopic data for the non-methylated primary amide could not
be located. The structural difference is the presence of a methyl group on the amide nitrogen.
This document is intended for researchers, scientists, and drug development professionals.

Introduction

4-(4-Aminophenoxy)-N-methylpicolinamide is a key intermediate in the synthesis of multi-
kinase inhibitors, most notably Sorafenib.[1] Its chemical structure, comprising a pyridine ring,
an ether linkage, and an aminophenyl group, makes it a valuable synthon in medicinal
chemistry. Accurate spectroscopic characterization is crucial for quality control and reaction
monitoring during the synthesis of more complex active pharmaceutical ingredients. This guide
summarizes the available spectroscopic data (NMR, IR, and Mass Spectrometry) and outlines
the experimental protocols for obtaining such data.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 4-(4-Aminophenoxy)-N-
methylpicolinamide.
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Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus Data Type Reference Source
1H NMR Spectrum Available [2]
13C NMR Spectrum Available [3]

Note: Specific peak assignments and coupling constants are not detailed in the referenced
public sources but are available through specialized chemical data providers.

Table 2: Infrared (IR) Spectroscopy Data

. Key Functional
Technique Instrument ) Reference Source
Group Regions

N-H stretch (amine),
Bruker Tensor 27 FT- )
ATR-IR C=0 stretch (amide), [3]

IR
C-O-C stretch (ether)

N-H stretch (amine),
Bruker Tensor 27 FT- )
FTIR C=0 stretch (amide), [3]

IR
C-O-C stretch (ether)

Molecular Molecular Reference

Technique . Exact Mass
Formula Weight Source

243.100776666

GC-MS C13H13N302 243.26 g/mol 5
a

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of 4-(4-Aminophenoxy)-N-methylpicolinamide is dissolved in a suitable deuterated
solvent (e.g., DMSO-ds or CDCIs). tH and 3C NMR spectra are then acquired on a standard
NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm)
relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For Attenuated Total Reflectance (ATR) IR spectroscopy, a small amount of the solid sample is
placed directly on the ATR crystal of an IR spectrometer, such as a Bruker Tensor 27 FT-IR.[3]
The spectrum is then recorded. For Fourier-transform infrared (FTIR) spectroscopy, the sample
may be prepared as a KBr pellet.[3]

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and
separated on a GC column before being introduced into the mass spectrometer for ionization
and mass analysis.[3] This provides information on the molecular weight and fragmentation
pattern of the compound.

Synthesis and Analysis Workflow

The synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide is a critical step in the production
of more complex molecules. The following diagrams illustrate the synthetic pathway and the
subsequent analytical workflow.
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Caption: Synthetic pathway for 4-(4-Aminophenoxy)-N-methylpicolinamide.

The synthesized compound then undergoes rigorous spectroscopic analysis to confirm its
identity and purity.
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Caption: Spectroscopic analysis workflow for structural verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-(4-
Aminophenoxy)-N-methylpicolinamide: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1290018#spectroscopic-data-for-
4-4-aminophenoxy-pyridine-2-carboxamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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